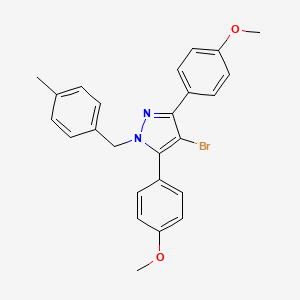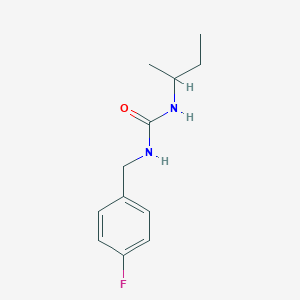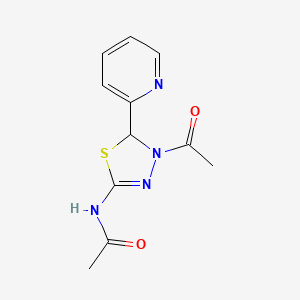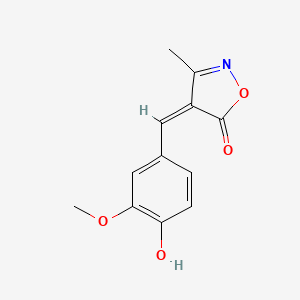
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, methoxyphenyl, and methylbenzyl groups attached to the pyrazole ring, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Attachment of the methylbenzyl group: This can be achieved via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of pyrazoles have been studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be investigated for similar activities.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methylbenzyl groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the bromine and methylbenzyl groups.
1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and methoxy groups.
Uniqueness
The presence of bromine, methoxyphenyl, and methylbenzyl groups in 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Propiedades
Fórmula molecular |
C25H23BrN2O2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-4-6-18(7-5-17)16-28-25(20-10-14-22(30-3)15-11-20)23(26)24(27-28)19-8-12-21(29-2)13-9-19/h4-15H,16H2,1-3H3 |
Clave InChI |
WLYNPSKXMQEVFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10891332.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)

![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10891343.png)
![3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10891345.png)
![3-(2-chlorophenyl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10891346.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzamide](/img/structure/B10891357.png)
![3-[(4-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891369.png)
![3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)

![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)


